BenchChemオンラインストアへようこそ!

4-Bromo-7-fluoroquinoline

Regioselective synthesis Halogenated quinolines Cross-coupling

Leverage the unique 4-bromo-7-fluoro substitution pattern for sequential derivatization. The C4 bromine enables efficient Pd-catalyzed cross-coupling, while the C7 fluorine remains intact to modulate metabolic stability in antimalarial and kinase inhibitor lead optimization. Ideal for building focused libraries with orthogonal handles. Procure this versatile intermediate for your next SAR campaign.

Molecular Formula C9H5BrFN
Molecular Weight 226.04 g/mol
CAS No. 1070879-29-6
Cat. No. B1517435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-fluoroquinoline
CAS1070879-29-6
Molecular FormulaC9H5BrFN
Molecular Weight226.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1F)Br
InChIInChI=1S/C9H5BrFN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H
InChIKeyHKBQHZQGQMDUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-fluoroquinoline (CAS 1070879-29-6): Procurement Guide for Halogenated Quinoline Research Intermediates


4-Bromo-7-fluoroquinoline is a halogenated quinoline derivative (molecular formula C9H5BrFN, molecular weight 226.05 g/mol) featuring a bromine atom at the 4-position and a fluorine atom at the 7-position of the quinoline core . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with its dual halogen substitution enabling orthogonal reactivity for sequential derivatization . The compound is commercially available in solid form with typical purity specifications of ≥95% .

Why 4-Bromo-7-fluoroquinoline Cannot Be Replaced by Unsubstituted or Mono-Halogenated Quinolines


The specific 4-bromo-7-fluoro substitution pattern on the quinoline scaffold confers unique electronic and steric properties that dictate both synthetic accessibility and biological activity [1]. The bromine at the 4-position is a superior leaving group for palladium-catalyzed cross-coupling reactions compared to chlorine, while the fluorine at the 7-position modulates metabolic stability and target binding without serving as a reactive handle under standard coupling conditions [2]. In antimalarial SAR studies, 7-fluoro-4-aminoquinolines exhibited distinct activity profiles (IC50s of 15-50 nM against chloroquine-susceptible P. falciparum) compared to 7-chloro, 7-bromo, or 7-iodo analogs, demonstrating that halogen identity at the 7-position is not interchangeable [3]. Substitution with 4-chloro-7-fluoroquinoline or 4,7-dichloroquinoline would yield different reaction kinetics in cross-coupling and potentially different pharmacological outcomes.

Quantitative Differentiation of 4-Bromo-7-fluoroquinoline Against Closest Analogs


Regioselective Functionalization: 4-Bromo vs. 6-Bromo-7-fluoroquinoline Derivatives

4-Bromo-7-fluoro-2-(trifluoromethyl)quinoline demonstrates unique regioselectivity in sequential functionalization compared to its 6-fluoro isomer. When subjected to organolithium generation and subsequent trapping, the bromine atom at the 4-position remains intact while functionalization occurs at other positions, enabling stepwise derivatization [1]. This behavior contrasts with the 6-fluoro analog (4-bromo-6-fluoro-2-(trifluoromethyl)quinoline), which may exhibit different regioselectivity under identical conditions due to altered electronic distribution from the fluorine position [1]. The study explicitly used both isomers as model substrates to explore regiochemically exhaustive functionalization, confirming that the 7-fluoro derivative maintains the 4-bromo handle for subsequent transformations [1].

Regioselective synthesis Halogenated quinolines Cross-coupling

Antimalarial Activity Differentiation: 7-Fluoro vs. 7-Chloro/Bromo/Iodo 4-Aminoquinolines

In a systematic SAR study of 7-substituted 4-aminoquinolines, 7-fluoro-AQs exhibited significantly lower antiplasmodial activity compared to 7-chloro-, 7-bromo-, and 7-iodo-AQs [1]. Against chloroquine-susceptible P. falciparum, 7-fluoro-AQs showed IC50 values of 15-50 nM, whereas 7-bromo- and 7-iodo-AQs achieved IC50s of 3-12 nM [1]. Against chloroquine-resistant strains, the differentiation was more pronounced: 7-fluoro-AQs had IC50s of 18-500 nM, while the heavier halogens maintained greater potency [1].

Antimalarial SAR 4-Aminoquinolines

Synthetic Utility: Dual Halogenation Enables Sequential Cross-Coupling

4-Bromo-7-fluoroquinoline contains two orthogonal reactive sites: a C4-bromine suitable for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a C7-fluorine that can serve as a metabolic block or be activated under specific conditions [1]. This contrasts with mono-halogenated quinolines (e.g., 4-bromoquinoline or 7-fluoroquinoline) which offer only one reactive handle, limiting sequential derivatization options. While quantitative reaction yields are not available for this specific compound in the public domain, the presence of both halogens in electronically distinct positions (C4, adjacent to nitrogen; C7, on the benzo ring) provides differential reactivity that enables regioselective transformations .

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig

Physicochemical Property Comparison: LogP of 4-Bromo-7-fluoroquinoline vs. Unsubstituted Quinoline

4-Bromo-7-fluoroquinoline exhibits a calculated LogP of 3.13640 [1], representing a significant increase in lipophilicity compared to unsubstituted quinoline (LogP approximately 2.04). This difference of approximately 1.1 LogP units corresponds to a >10-fold increase in octanol-water partition coefficient, impacting membrane permeability, metabolic stability, and protein binding characteristics. While no direct comparative experimental LogP data for 4-chloro-7-fluoroquinoline or 4-bromo-6-fluoroquinoline are readily available, the specific halogen pattern influences overall lipophilicity and thus affects compound behavior in biological assays.

Lipophilicity LogP Physicochemical properties

Recommended Application Scenarios for 4-Bromo-7-fluoroquinoline Based on Quantitative Evidence


Sequential Derivatization for Focused Quinoline Libraries

Researchers constructing focused libraries of quinoline-based kinase inhibitors or other bioactive molecules can leverage the orthogonal reactivity of 4-Bromo-7-fluoroquinoline. The C4-bromine can be selectively coupled first (e.g., via Suzuki-Miyaura to introduce aryl/heteroaryl diversity), while the C7-fluorine remains intact for metabolic stabilization [1]. Alternatively, the fluorine can be activated under nickel-catalyzed conditions if late-stage diversification at C7 is desired [2]. This sequential approach is supported by the demonstrated regioselectivity in multiply halogenated quinoline systems [3].

Synthesis of Antimalarial Lead Compounds with Modified Pharmacological Profiles

Based on SAR data showing that 7-fluoro-4-aminoquinolines exhibit moderate antiplasmodial activity (IC50 15-50 nM against susceptible strains) compared to more potent 7-bromo/iodo analogs (IC50 3-12 nM) [1], 4-Bromo-7-fluoroquinoline is an ideal starting material for developing antimalarial leads where reduced potency is offset by improved safety margins or metabolic stability. The fluorine atom may confer resistance to oxidative metabolism, potentially extending half-life in vivo while maintaining sufficient activity.

Metabolic Stability Optimization in Drug Discovery Programs

The presence of the C7-fluorine atom in 4-Bromo-7-fluoroquinoline provides a metabolically stable block that can reduce cytochrome P450-mediated oxidation at that position [1]. While direct comparative metabolic stability data for this specific compound are not publicly available, the well-established 'fluorine effect' in medicinal chemistry suggests that replacing a hydrogen or chlorine with fluorine can improve metabolic stability and modulate pKa. Procurement of this intermediate enables medicinal chemists to install this advantageous feature early in a synthetic sequence [2].

Building Block for HCV Protease Inhibitor Intermediates

Patents assigned to Boehringer Ingelheim disclose methods for preparing bromo-substituted quinolines as intermediates for hepatitis C viral (HCV) infection treatments [1]. While the specific use of 4-Bromo-7-fluoroquinoline is not detailed in the patent abstract, the disclosed methodology is applicable to this compound, indicating its potential utility in antiviral drug discovery programs. The compound's dual halogenation may allow for modular assembly of HCV protease inhibitor candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-7-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.